3-Quinuclidinone hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
194020-07-0 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H |
InChI Key |
UJUGNCXQHZNLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2.Br |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 Quinuclidinone and Its Derivatives
Reduction Chemistry of the Carbonyl Functionality in 3-Quinuclidinone
The reduction of the ketone in 3-quinuclidinone to a secondary alcohol introduces a chiral center, leading to the formation of (R)- and (S)-3-quinuclidinol. The strategic control of this reduction is crucial for accessing enantiomerically pure forms of the alcohol, which are important intermediates for various biologically active molecules.
Asymmetric Hydrogenation to Chiral 3-Quinuclidinols
Asymmetric hydrogenation is a powerful technique to produce enantiomerically enriched alcohols from prochiral ketones. This can be achieved through two main strategies: transition metal catalysis and biocatalysis.
Transition metal complexes featuring chiral ligands are widely used to catalyze the asymmetric hydrogenation of ketones, including 3-quinuclidinone. Ruthenium, rhodium, and iridium are prominent metals in these catalytic systems. ajchem-b.com
Ruthenium-based Catalysts: Ruthenium complexes, in particular, have demonstrated high efficiency and enantioselectivity in the hydrogenation of 3-quinuclidinone. For instance, a complex of RuBr2(S,S)-xylskewphos in ethanol (B145695) containing a base can hydrogenate 3-quinuclidinone to (R)-3-quinuclidinol with 88-90% enantiomeric excess (ee). lookchem.comacs.orgacs.org This can be further enhanced to over 99% ee through recrystallization. lookchem.comacs.orgacs.org Large-scale hydrogenations using a low substrate-to-catalyst ratio have been successfully performed. lookchem.comacs.orgacs.org The choice of solvent is critical, with ethanol being superior to methanol (B129727) or 2-propanol in terms of catalyst efficiency. lookchem.comresearchgate.net
Another effective ruthenium catalyst system combines RuCl2[(S)-binap][(R)-iphan] with t-C4H9OK in 2-propanol, affording the chiral alcohol in 97-98% ee. acs.org Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen donor can produce cis-3-quinuclidinols in high yields and excellent diastereoselectivity and enantioselectivity (up to 99% ee). researchgate.netbohrium.com
Iridium and Rhodium-based Catalysts: While ruthenium catalysts are well-documented for this specific transformation, iridium and rhodium complexes are also powerful catalysts for the asymmetric hydrogenation of ketones in general. ajchem-b.comrsc.orgrsc.org For example, iridium complexes with chiral diphosphine ligands have been successfully used for the enantioselective hydrogenation of quinazolinones, a related class of heterocyclic ketones. rsc.org Similarly, rhodium complexes are effective for the asymmetric transfer hydrogenation of 4-quinolone derivatives. rsc.org The principles of these catalytic systems can be extended to the reduction of 3-quinuclidinone.
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions |
|---|---|---|---|---|---|
| RuBr2(S,S)-xylskewphos | 3-Quinuclidinone | (R)-3-Quinuclidinol | 88-90% (up to >99% after recrystallization) | Quantitative | Ethanol, t-C4H9OK, 10-15 atm H2, 30-45 °C |
| RuCl2[(S)-binap][(R)-iphan] | 3-Quinuclidinone | Chiral 3-Quinuclidinol (B22445) | 97-98% | Not specified | 2-propanol, t-C4H9OK |
| (R,R)-C3 (Ru-diamine complex) | 2-arylmethyl-3-quinuclidinones | cis-2-arylmethyl-3-quinuclidinols | 95-99% | up to 99% | Ammonium formate, IPA/DCM |
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. jiangnan.edu.cnresearchgate.net Enzymes, particularly reductases, can catalyze the reduction of 3-quinuclidinone with exceptional enantioselectivity. jiangnan.edu.cnresearchgate.net
Several microorganisms have been identified as sources of 3-quinuclidinone reductases (QNRs). These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) family. researchgate.netnih.gov
Rhodotorula rubra : A nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent QNR was isolated from Rhodotorula rubra JCM3782. nih.gov This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with over 99.9% ee. researchgate.netnih.gov The gene encoding this enzyme has been cloned and expressed in Escherichia coli. nih.gov
Microbacterium luteolum : Two distinct NADH-dependent reductases, designated QNR and BacC, were discovered in Microbacterium luteolum JCM 9174. nih.govnih.gov Both enzymes reduce 3-quinuclidinone to optically pure (R)-(-)-3-quinuclidinol. nih.govnih.gov The optical purity of the product from both QNR and BacC reactions was greater than 99.9%. nih.gov
Kaistia granuli and Kaistia algarum : A QNR from Kaistia granuli (KgQR) has been coexpressed in E. coli with a mutant glucose dehydrogenase, demonstrating high efficiency in producing (R)-3-quinuclidinol. figshare.com Another robust QNR from Kaistia algarum (KaKR) has also been identified and characterized, showing high activity and enantioselectivity toward 3-quinuclidinone. jiangnan.edu.cn KaKR can tolerate high substrate concentrations and has a high catalytic efficiency. jiangnan.edu.cn
Agrobacterium tumefaciens and Agrobacterium radiobacter : A QNR from Agrobacterium tumefaciens (AtQR) and another from Agrobacterium radiobacter (ArQR) have been identified as effective catalysts for the production of (R)-3-quinuclidinol. jiangnan.edu.cnresearchgate.netresearchgate.net ArQR, in particular, is noted for its high efficiency. researchgate.net
| Microorganism | Enzyme Designation | Cofactor | Product Enantiomer | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Rhodotorula rubra | RrQR | NADPH | (R) | >99.9% |
| Microbacterium luteolum | QNR | NADH | (R) | >99.9% |
| Microbacterium luteolum | BacC | NADH | (R) | >99.9% |
| Kaistia granuli | KgQR | NADH | (R) | Not specified |
| Kaistia algarum | KaKR | NADH | (R) | >99.9% |
| Agrobacterium tumefaciens | AtQR | NADH or NADPH | (R) | >99% |
| Agrobacterium radiobacter | ArQR | Not specified | (R) | 99% |
A major challenge in biocatalytic reductions is the cost of the nicotinamide cofactors (NADH and NADPH). To make these processes economically viable, in situ cofactor regeneration systems are essential. nih.govmdpi.com These systems typically involve a second enzyme and a sacrificial substrate.
Commonly used cofactor regeneration systems include:
Glucose Dehydrogenase (GDH): GDH oxidizes glucose to gluconolactone, simultaneously reducing NAD(P)+ to NAD(P)H. jiangnan.edu.cnnih.govmdpi.com This is a widely used and efficient system. jiangnan.edu.cnmdpi.com For example, co-expression of QNR from R. rubra with GDH in E. coli allowed for the near-stoichiometric conversion of 618 mM 3-quinuclidinone to (R)-3-quinuclidinol. nih.gov
Formate Dehydrogenase (FDH): FDH oxidizes formate to carbon dioxide, regenerating NADH from NAD+. nih.govmdpi.com This system was used in the characterization of QNR and BacC from M. luteolum. nih.gov
Alcohol Dehydrogenase (ADH): An alcohol dehydrogenase, such as Leifsonia alcohol dehydrogenase (LSADH), can be used to oxidize a cheap alcohol like 2-propanol to acetone, regenerating NADH. nih.govmdpi.com This system has been successfully coupled with the QNRs from M. luteolum. nih.gov
Biocatalytic hydrogenation using molecular hydrogen (H2) as the reductant is an emerging sustainable approach that minimizes waste generation. frontiersin.org This method employs enzymes immobilized on a solid support, which can be handled similarly to traditional heterogeneous catalysts. frontiersin.org
Biocatalytic Approaches (e.g., Enzyme-Mediated Reductions)
Stereoselective Access to Enantiopure 3-Quinuclidinols
The primary goal of the asymmetric reduction of 3-quinuclidinone is to obtain enantiopure (R)- or (S)-3-quinuclidinol. Both transition metal catalysis and biocatalysis have proven to be highly effective in achieving this.
Biocatalytic methods, in particular, consistently deliver exceptionally high enantiomeric excesses, often exceeding 99.9% for the (R)-enantiomer. researchgate.netnih.gov The use of whole-cell biocatalysts co-expressing the desired reductase and a cofactor regeneration enzyme simplifies the process and makes it suitable for large-scale production. nih.govfigshare.com For instance, an E. coli biocatalyst co-expressing QNR from M. luteolum and LSADH achieved 100% conversion of 15% (w/v) 3-quinuclidinone to (R)-(-)-3-quinuclidinol with an optical purity of >99.9%. mdpi.com
Transition metal-catalyzed hydrogenation can also achieve very high enantioselectivity, especially after a simple recrystallization step which can increase the ee to >99%. lookchem.comacs.orgacs.org The development of highly active catalysts allows for reactions to be run at very high substrate-to-catalyst ratios, making the process economically attractive. lookchem.comacs.org
For more complex substituted quinuclidinones, such as 2-substituted derivatives, asymmetric transfer hydrogenation using ruthenium catalysts can provide access to cis-3-quinuclidinols with excellent diastereoselectivity and enantioselectivity. bohrium.com Furthermore, the synthesis of enantiopure 3-quinuclidinone analogues with multiple stereogenic centers has been achieved through stereocontrolled nucleophilic additions to the carbonyl group. acs.orgresearchgate.netfigshare.com
Chemical Resolution Methods for Racemic Mixtures
The separation of enantiomers from racemic mixtures is a critical step in the synthesis of chiral molecules. For derivatives of 3-quinuclidinone, chemical resolution is a classical and effective method. This typically involves the reduction of the ketone to the corresponding alcohol, 3-quinuclidinol, followed by resolution of the racemic alcohol.
One documented method involves reducing 3-quinuclidinone hydrochloride to racemic 3-quinuclidinol using potassium borohydride (B1222165) in a methanol solution. google.com The resulting racemic mixture is then resolved using a chiral resolving agent, such as D-(+)-dibenzoyltartaric acid, in a mixed solvent system of propanol (B110389) and acetone. google.com This process yields (R)-3-quinuclidinol with a high enantiomeric excess (ee) of 98%, although the yield is noted to be around 20.4%. google.com Another approach utilizes (L)-tartaric acid in ethanol to resolve (±)-1-azabicyclo[2.2.2]octyl-3-benzoate, which is then hydrolyzed to afford (R)-3-quinuclidinol. google.com
Beyond the resolution of the basic alcohol, derivatives of 3-quinuclidinone can also be resolved directly. A dynamic kinetic resolution of racemic 2-benzhydryl-3-quinuclidinone has been successfully achieved. google.com In this process, the undesired (R)-isomer is converted into the desired (S)-isomer in situ. google.com The method employs L-tartaric acid as the chiral resolving agent in an ethanol solvent, with the addition of acetic acid to facilitate the salt formation and resolution, achieving yields of 85-90% for the (S)-isomer salt. google.com
| Compound to be Resolved | Resolving Agent | Solvent System | Result |
| Racemic 3-quinuclidinol | D-(+)-dibenzoyltartaric acid | Propanol/Acetone (3:1) | (R)-3-quinuclidinol (98% ee, 20.4% yield) google.com |
| (±)-1-azabicyclo[2.2.2]octyl-3-benzoate | (L)-tartaric acid | Ethanol | (R)-3-quinuclidinol (after hydrolysis) google.com |
| Racemic 2-benzhydryl-3-quinuclidinone | L-tartaric acid / Acetic acid | Ethanol | (2S)-Benzhydryl-3-quinuclidinone L-tartaric acid salt (85-90% yield) google.com |
Carbon-Carbon Bond Forming Reactions Involving 3-Quinuclidinone
The 3-quinuclidinone framework serves as a valuable starting point for the construction of more complex molecules through various carbon-carbon bond-forming reactions. The presence of α-protons adjacent to the carbonyl group allows for the formation of enolates, which can act as nucleophiles in a range of transformations.
Aldol (B89426) Condensation Reactions of 3-Quinuclidinone Enolates
The aldol reaction, involving the reaction of an enolate with a carbonyl compound, is a fundamental C-C bond-forming strategy. researchgate.netresearchgate.netwikipedia.org The lithium enolate of 3-quinuclidinone can undergo stereoselective aldol condensation with aldehydes. For instance, its reaction with benzaldehyde (B42025) at -78°C leads to the formation of erythro-2-(α-hydroxybenzyl)quinuclidine with high diastereoselectivity after a subsequent reduction step. organicchemistrytutor.com
Furthermore, aldol-type condensations can be performed directly with 3-quinuclidinone hydrochloride and aromatic aldehydes under basic conditions. A notable example is the reaction of 3-quinuclidinone hydrochloride with 4-formyl benzoic acid in the presence of sodium hydroxide (B78521) and absolute ethanol. google.com This reaction yields (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid, an important intermediate for the synthesis of ester and amide derivatives. google.com
Michael-Type Cyclizations for Quinuclidine (B89598) Derivatives
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. patsnap.comdergipark.org.tr This reaction has been effectively used to synthesize substituted quinuclidinone derivatives. The process begins with an aldol condensation of 3-quinuclidinone with an aldehyde, like benzaldehyde, to form an α,β-unsaturated ketone intermediate, (Z)-2-benzylidene quinuclidin-3-one. This Michael acceptor then reacts with a Grignard reagent, such as phenylmagnesium chloride or bromide, in a Michael addition. google.com The reaction is catalyzed by copper(I) salts, like cuprous bromide or iodide, which promote the formation of organocuprate species in situ. google.com This method yields 2-(diphenylmethyl)quinuclidin-3-one, also known as 2-benzhydryl-3-quinuclidinone, with high yields (up to 88%) and purity (>99%). google.com
| Michael Acceptor | Michael Donor (Grignard Reagent) | Catalyst | Solvent | Yield |
| (Z)-2-benzylidene quinuclidin-3-one | Phenylmagnesium chloride | Cuprous bromide | Tetrahydrofuran (B95107) | 85% |
| (Z)-2-benzylidene-3-quinuclidinone | Phenylmagnesium bromide | Copper(I) chloride | 2-Methyl-THF | 88% google.com |
Autocondensation Reactions of 3-Quinuclidinone
Under base-catalyzed conditions, 3-quinuclidinone can undergo self-condensation, or autocondensation. This reaction leads to the formation of an α,β-unsaturated ketone dimer, identified as (E)-3-[2-(3-oxoquinuclidine)]quinuclidylidene, as a single isomer. This dimer can then be subject to further reactions. For example, attack by an acetylide anion on the carbonyl carbon of the dimer results in the formation of (E)-3-[2-(3-hydroxy-3-ethinylquinuclidine)]quinuclidylidene. The isolation and identification of these autocondensation products helped to clarify reported differences in the physical properties of related synthetic analogs.
Derivatization to Ester and Amide Compounds via Intermediate Carboxylic Acids
3-Quinuclidinone is a precursor for derivatives that can be converted into esters and amides, often proceeding through a carboxylic acid intermediate. google.com A clear synthetic pathway involves the initial aldol condensation of 3-quinuclidinone hydrochloride with 4-formyl benzoic acid to produce (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid. google.com This intermediate carboxylic acid is then activated by converting it to the corresponding acid chloride using thionyl chloride. google.com The resulting reactive acid chloride can then be readily converted into a variety of ester or amide derivatives by reacting it with different alcohols or amines. google.com This modular approach allows for the synthesis of a library of novel quinuclidinone-based esters and amides. google.com
Photocatalytic Couplings with Alkenes
Recent advances in photoredox catalysis have enabled novel transformations involving quinuclidine derivatives. A 3-quinuclidinone-derived ketal has been shown to be part of an effective catalyst system for the photocatalytic coupling of myo-inositol with various alkenes. In this system, which also utilizes 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as the photocatalyst, the quinuclidinium cation is proposed to play a key role in the selectivity of the hydrogen atom transfer (HAT) step. Computational studies suggest that hydrogen bonding interactions between the quinuclidinium cation and the substrate stabilize the transition state, directing the reaction to a specific C-H bond. This strategy allows for the selective formation of C-C bonds under mild, photocatalytic conditions.
Heterocyclic Ring Modifications and Substitutions
The rigid, bicyclic structure of 3-quinuclidinone serves as a versatile scaffold in synthetic organic chemistry. Its inherent strain and the presence of a reactive ketone and a tertiary amine bridgehead allow for a variety of chemical transformations. These modifications can alter the core heterocyclic system, leading to the formation of new ring structures or the introduction of diverse functional groups. This section explores several key reactive pathways of 3-quinuclidinone and its derivatives, including ring-opening reactions that yield piperidines, methods for functionalizing the quinuclidine core, and notable halogen rearrangement phenomena.
Ring Opening Reactions Leading to Piperidine (B6355638) Derivatives
The transformation of the quinuclidine ring system into piperidine derivatives represents a significant synthetic strategy, effectively converting a bicyclic amine into a more flexible monocyclic structure. One notable method involves the reaction of 2-arylidene quinuclidinone derivatives with hydrazine (B178648) hydrate. This reaction proceeds under mild conditions and results in the formation of substituted pyrazolyl piperidine derivatives. researchgate.netrsc.org
The process begins with an aldol condensation of 3-quinuclidinone hydrochloride with a substituted benzaldehyde, such as 4-chlorobenzaldehyde, in the presence of sodium hydroxide and ethanol to yield the corresponding 2-(4-chlorobenzylidene)quinuclidin-3-one. rsc.org This α,β-unsaturated ketone then undergoes a conjugate addition with hydrazine hydrate, followed by an intramolecular hydrazone formation. The subsequent ring opening and aromatization lead to the creation of a pyrazole (B372694) ring fused to a piperidine core. rsc.org This improved ring-opening reaction provides an efficient route to novel piperidine derivatives with potential pharmacological applications, such as antiplatelet agents. researchgate.net
Reaction Scheme: Synthesis of Pyrazolyl Piperidine Derivatives The synthesis is a two-step process:
Aldol Condensation: 3-Quinuclidinone hydrochloride reacts with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to form a 2-arylidene quinuclidin-3-one.
Ring Opening & Cyclization: The intermediate reacts with hydrazine hydrate, leading to the formation of a 4-[5-(aryl)-1H-pyrazol-3-yl]piperidine. rsc.org
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Aldol Condensation | 3-Quinuclidinone hydrochloride, 4-Chlorobenzaldehyde | NaOH, Ethanol, 60–65 °C | 2-(4-Chlorobenzylidene)quinuclidin-3-one |
| 2. Ring Opening | 2-(4-Chlorobenzylidene)quinuclidin-3-one | Hydrazine hydrate, KOH, Ethane-1,2-diol, 140 °C | 4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidine |
Functionalization of Quinuclidine Ring System
Direct functionalization of the quinuclidine ring is a powerful strategy for creating novel derivatives without altering the core bicyclic structure. Methods have been developed to introduce substituents at various positions, often leveraging the electronic properties of the quinuclidine nitrogen.
A key approach involves the formation of quinuclidine N-oxide, which activates the α-protons for abstraction. liverpool.ac.uk Treatment of the N-oxide with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion (Li-QNO). This nucleophilic intermediate can then be trapped with various electrophiles to introduce functional groups specifically at the C2 position, adjacent to the nitrogen bridgehead. liverpool.ac.ukliverpool.ac.uk This methodology has been successfully applied to develop regioselective syntheses of 2,3-difunctionalised quinuclidines. liverpool.ac.ukgrafiati.com
Quinuclidine and its derivatives also play a crucial role as catalysts in C-H functionalization reactions. For instance, the quinuclidine radical cation, generated via photoredox catalysis, can act as a potent hydrogen atom transfer (HAT) agent. ccspublishing.org.cn This allows for the selective functionalization of C-H bonds at positions alpha to heteroatoms, such as in alcohols, amines, and ethers. ccspublishing.org.cn In one application, a triple catalysis system involving a photoredox catalyst, a quinuclidine HAT catalyst, and a hydrogen-bond acceptor enabled the direct α-functionalization of alcohols. ccspublishing.org.cn
Furthermore, quinuclidine-pyridone ligands have been shown to enable challenging transannular C-H arylations of cycloalkane carboxylic acids. nih.govnih.gov The unique structural and electronic properties of the quinuclidine motif, being more Lewis basic and rigid than typical tertiary amines, are critical for the effectiveness of these ligands in promoting C-H activation. nih.gov
| Method | Key Reagent/Intermediate | Position of Functionalization | Description | Reference |
|---|---|---|---|---|
| α-Lithiation via N-Oxide | Quinuclidine N-oxide (QNO), LDA | C2 (α to Nitrogen) | Formation of N-oxide activates α-protons for deprotonation, followed by reaction with electrophiles. | liverpool.ac.uk, liverpool.ac.uk |
| Hydrogen Atom Transfer (HAT) Catalysis | Quinuclidine Radical Cation | External Substrate (e.g., α-C-H of alcohols) | Quinuclidine acts as a catalyst to abstract hydrogen atoms, enabling functionalization of other molecules. | ccspublishing.org.cn |
| Ligand-Enabled C-H Activation | Quinuclidine-pyridone Ligands | External Substrate (e.g., γ-C-H of cycloalkanes) | Quinuclidine is incorporated into a ligand scaffold to facilitate palladium-catalyzed C-H functionalization. | nih.gov, nih.gov |
Halogen Rearrangements in Functionalized Quinuclidines
The chemistry of functionalized quinuclidines is also marked by intriguing rearrangement reactions, particularly those involving halogens. An interesting halogen rearrangement was discovered during attempts to functionalize halo-thiophenes using lithiated quinuclidine N-oxide (Li-QNO). liverpool.ac.uk Instead of a simple substitution, an unexpected rearrangement of the halogen atom on the thiophene (B33073) ring occurred, highlighting the complex reactivity that the quinuclidine moiety can induce. The structure of the rearranged product was confirmed by X-ray crystallography of a derivative. liverpool.ac.uk
In a different context, the reaction of Cinchona alkaloids, which contain a quinuclidine core, with specific Grignard reagents has led to the discovery of an unprecedented domino coupling and rearrangement. nih.govacs.org When 9-chloro-9-deoxy-quinine (a functionalized quinuclidine derivative) was treated with a Grignard reagent derived from 1,8-dihalonaphthalene, a complex transformation took place. nih.gov This reaction involved the migration of the C9-quinuclidinylmethyl group from the C4' position to the C3' position of the associated quinoline (B57606) ring, forming a novel and complex fused ring system. nih.govacs.org The proposed mechanism for this stereoselective rearrangement involves radical intermediates, initiated by a single electron transfer (SET) from the Grignard reagent. nih.govacs.org
While not occurring directly on a simple 3-quinuclidinone, these examples demonstrate that the rigid quinuclidine framework can participate in and influence profound skeletal and substituent rearrangements, particularly when halogens are involved in the precursor molecules. These rearrangements underscore the unique reactivity of halogenated quinuclidine derivatives.
Mechanistic Investigations and Computational Studies of 3 Quinuclidinone Transformations
Elucidation of Reaction Pathways for Key Synthetic Steps
The synthesis and transformation of 3-quinuclidinone and its derivatives are governed by fundamental mechanistic principles. Understanding these pathways, including the nature of transient intermediates, is critical for optimizing reaction conditions and developing novel synthetic routes.
Addition reactions are fundamental to the synthesis of the quinuclidine (B89598) scaffold and its functionalization. In many cases, these reactions proceed through carbocation intermediates, particularly in the context of electrophilic additions to alkene precursors. The mechanism is a two-step process. pressbooks.pub Initially, the electrophile is attacked by the π electrons of the carbon-carbon double bond, leading to the formation of a carbocation intermediate and a negatively charged species. pressbooks.pubsavemyexams.com This carbocation is a highly reactive, planar species. masterorganicchemistry.com
The stability of this carbocation intermediate is a decisive factor in the regioselectivity of the addition, a principle encapsulated by Markovnikov's Rule. chemguide.co.uk The rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that already has more hydrogen atoms. chemguide.co.uk The underlying reason for this is the formation of the more stable carbocation. Carbocation stability follows the order: tertiary > secondary > primary. The reaction pathway that proceeds through the more stable carbocation will have a lower activation energy and will therefore be the major pathway. chemguide.co.uk For instance, the formation of a secondary carbocation is energetically more favorable than a primary one, leading to the corresponding product as the major isomer. chemguide.co.uk In some cases, if a more stable carbocation can be formed through the migration of an adjacent hydrogen or alkyl group (a 1,2-hydride or 1,2-alkyl shift), rearrangements can occur. masterorganicchemistry.com
While 3-quinuclidinone itself is a ketone, these principles are paramount when considering the synthesis of its precursors from unsaturated molecules. The strategic placement of substituents on an alkene starting material will dictate the structure of the resulting saturated piperidine (B6355638) or quinuclidine ring system based on the predictable stability of the transient carbocation intermediates.
The construction of the signature bicyclic [2.2.2] octane (B31449) core of 3-quinuclidinone relies on intramolecular cyclization. One of the classic methods for achieving this is the Dieckmann condensation. This reaction involves the intramolecular cyclization of a diester, such as 1-carbethoxymethyl-4-carbethoxypiperidine, in the presence of a base like potassium ethoxide to form a β-keto ester, which upon hydrolysis and decarboxylation yields the 3-quinuclidinone ring system. orgsyn.org
More advanced and mechanistically complex cascade reactions have been developed to construct the 3-quinuclidinone core. One such method involves a transannular heterocyclization. uniovi.es This cascade is initiated by the base-promoted decomposition of an N-tosylhydrazone to generate a diazo compound. This diazo compound then reacts with an alkenylboronic acid to form an allylboronic acid intermediate. The key ring-forming step is an intramolecular carboborylation of a cyano group. Computational studies suggest this cyclization proceeds via a stepwise pathway involving a 1,3-borotropic rearrangement to a new allylboronic acid, which then undergoes cyclization through the allylboration of the cyano group. This stepwise mechanism, proceeding through a cyclic six-centered transition state, explains the observed high regioselectivity. uniovi.es
| Cyclization Strategy | Key Precursor(s) | Reaction Type | Mechanism Highlights |
| Dieckmann Condensation | 1-Carbethoxymethyl-4-carbethoxypiperidine | Intramolecular Claisen Condensation | Base-catalyzed intramolecular cyclization of a diester to form a β-keto ester intermediate. orgsyn.org |
| Transannular Heterocyclization | N-Tosylhydrazone, Alkenylboronic Acid | Cascade Reaction | Formation of an allylboronic acid intermediate followed by a stepwise intramolecular allylboration of a cyano group. uniovi.es |
Under basic conditions, 3-quinuclidinone can undergo an autocondensation reaction, which is a form of aldol (B89426) condensation. In this process, one molecule of 3-quinuclidinone, after deprotonation at the α-carbon, acts as a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of 3-quinuclidinone. The resulting aldol addition product subsequently dehydrates to yield a more stable, conjugated product.
Research has shown that the base-catalyzed autocondensation of 3-quinuclidinone results in the formation of (E)-3-[2-(3-oxoquinuclidine)]quinuclidylidene, an α,β-unsaturated ketone dimer, as a single geometric isomer. nih.govresearchgate.net The stereochemistry of this product was confirmed through NMR spectral analysis of its methyl iodide salt. nih.gov This reaction highlights the dual reactivity of the 3-quinuclidinone structure, which can serve as both an electrophile (at the carbonyl carbon) and a nucleophile (as the enolate). nih.govsmolecule.com
Stereochemical Control and Enantioselectivity in Chiral Synthesis
The synthesis of enantiomerically pure derivatives of 3-quinuclidinone, such as (R)-3-quinuclidinol, is of significant pharmaceutical importance. unimi.it Achieving high stereochemical control is a central challenge that is addressed through the rational design of chiral catalysts and the careful optimization of reaction conditions.
The asymmetric synthesis of chiral molecules relies heavily on the use of chiral catalysts. These can be broadly categorized into biocatalysts (enzymes) and synthetic chiral catalysts, often composed of a metal and a chiral ligand. sigmaaldrich.com
Biocatalysts: Enzymes offer exquisite stereoselectivity under mild conditions. For the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol, several NADH-dependent reductases have been identified and employed. Notably, 3-quinuclidinone reductase (QNR) from Microbacterium luteolum and a carbonyl reductase from Rhodotorula rubra have proven highly effective. nih.govresearchgate.net These enzymes can be expressed in host organisms like E. coli, creating efficient whole-cell biocatalysts. The rational design aspect involves identifying these specific enzymes and often co-expressing them with another enzyme, such as glucose dehydrogenase or Leifsonia alcohol dehydrogenase (LSADH), to create an in situ cofactor regeneration system (e.g., converting NAD+ back to NADH), which is crucial for process efficiency. nih.govresearchgate.net
Chiral Chemical Catalysts: The design of synthetic catalysts often involves "privileged ligands," which are chiral molecules capable of inducing high enantioselectivity across a range of reactions. sigmaaldrich.com These ligands, which often possess C2 symmetry, include well-known families like BINAP, DuPhos, and Salen. sigmaaldrich.com For the quinuclidine system, a powerful strategy involves using the "chiral pool," employing readily available chiral molecules as starting materials or catalysts. Cinchona alkaloids, such as quinine (B1679958) and quinidine, which contain the quinuclidine core, are prominent examples. researchgate.net They can be modified to act as highly effective bifunctional organocatalysts. researchgate.net Furthermore, enantiopure 3-quinuclidinone analogues have been synthesized starting from the Cinchona cleavage products quincorine (B1366806) (QCI) and quincoridine (B8004383) (QCD), demonstrating a substrate-control approach where the chirality is built into the starting material. researchgate.netacs.org
| Catalyst Type | Example | Target Reaction | Key Feature |
| Biocatalyst (Enzyme) | 3-Quinuclidinone Reductase (QNR) | Asymmetric reduction of 3-quinuclidinone | High stereoselectivity for (R)-3-quinuclidinol (>99.9% ee). nih.gov |
| Biocatalyst System | Co-expression of QNR and GDH/LSADH | Asymmetric reduction with cofactor regeneration | In situ regeneration of NADH for improved catalytic efficiency. nih.govresearchgate.net |
| Chiral Pool Derivative | Quincorine (QCI) / Quincoridine (QCD) | Synthesis of enantiopure quinuclidinone analogues | Use of naturally occurring chiral precursors to build new chiral centers. researchgate.netacs.org |
| Organocatalyst | 3-Quinuclidinone Supported Ionic Liquid | Morita–Baylis–Hillman Reaction | The quinuclidine scaffold itself is used as part of the catalyst structure. rsc.org |
The stereochemical outcome of an asymmetric reaction is not solely dependent on the catalyst but is also profoundly influenced by the reaction conditions. Factors such as temperature, pH, solvent, and substrate concentration can impact both the reaction rate and the degree of enantioselectivity.
In the biocatalytic reduction of 3-quinuclidinone, several parameters have been optimized to maximize yield and enantiomeric excess. A 3-quinuclidinone reductase from Kaistia algarum (KaKR) showed optimal activity at pH 7.0 and a temperature of 55°C. jiangnan.edu.cn The efficiency of the essential cofactor regeneration system was also condition-dependent; a glucose/glucose dehydrogenase (GDH) system was found to be significantly more efficient than systems based on formate (B1220265) dehydrogenase (FDH) or alcohol dehydrogenase (ADH). jiangnan.edu.cn
| Parameter | Condition | Effect on Biocatalytic Reduction of 3-Quinuclidinone | Reference |
| pH | Optimal at 7.0 | Activity of KaKR reductase drops sharply at pH < 6.0 or > 8.0. | jiangnan.edu.cn |
| Temperature | Optimal at 55°C | KaKR activity increases steadily from 20°C to 55°C. | jiangnan.edu.cn |
| Cofactor Regeneration | Glucose Dehydrogenase (GDH) | Achieved 100% conversion, superior to FDH (98.6%) and ADH (94.2%). | jiangnan.edu.cn |
| Substrate Concentration | Up to 5.0 M (fed-batch) | High substrate tolerance achieved with full conversion, demonstrating robustness. | jiangnan.edu.cn |
Furthermore, stereocontrol can be exerted by modifying the substrate itself. In the synthesis of 3-quinuclidinone analogues from quincoridine, it was observed that nucleophilic attack on the carbonyl group occurred with high π-face selectivity. This selectivity was found to be highest when bulky O-protecting groups were used on the substrate, demonstrating an unprecedented 1,7-stereoinduction where a remote chiral center dictates the facial selectivity of the reaction. acs.org This illustrates how tuning the steric environment of the substrate is a powerful tool for influencing the stereochemical outcome.
Theoretical Approaches in Predicting Reactivity and Selectivity
Theoretical and computational chemistry have become indispensable tools for elucidating the complex mechanisms of chemical transformations involving 3-quinuclidinone. By modeling reaction pathways, catalytic cycles, and transient species, these approaches provide deep insights into the factors governing reactivity and selectivity, which are often difficult to discern through experimental methods alone.
Computational Modeling of Catalytic Cycles
A notable application is in the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes. For instance, in the hydrogenation of 3-quinuclidinone using Ru(II)-NHC-Diamine precatalysts, mechanistic studies, including in-situ NMR measurements, have been complemented by computational models. These studies reveal that the precatalyst undergoes dehydrochlorination upon activation with a base to form a reactive amido complex. This species then participates in the catalytic cycle, which involves the coordination of the ketone, hydrogen transfer, and regeneration of the catalyst. acs.org
In the realm of biocatalysis, computational modeling has been crucial for understanding the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol, a valuable pharmaceutical intermediate. nih.govresearchgate.net The reduction is catalyzed by NADPH-dependent 3-quinuclidinone reductases (QRs). nih.govnih.gov Modeling the active site of the reductase from Rhodotorula rubra (RrQR) has provided a structural basis for its high stereospecificity. nih.gov Docking simulations show how 3-quinuclidinone binds in the active site, revealing that a hydrophobic wall composed of specific amino acid residues (I167 and F212) stabilizes the substrate in an orientation that ensures hydride transfer from NADPH occurs exclusively to one face of the carbonyl group, leading to the (R)-product. nih.gov Molecular docking has also been employed in studies modifying the 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR), where site-directed mutagenesis was used to alter its substrate specificity. nih.gov
These computational models not only rationalize experimental observations but also guide the design of more efficient and selective catalysts, whether they are synthetic complexes or engineered enzymes.
Table 1: Computational Studies on Catalytic Systems for 3-Quinuclidinone Transformation
| Catalyst System | Transformation | Computational Method | Key Findings |
| Ru(II)-NHC-Diamine | Asymmetric Hydrogenation | In-situ NMR & Mechanistic Probes | The precatalyst is activated by a base to form a key amido complex that drives the catalytic cycle. acs.org |
| 3-Quinuclidinone Reductase (RrQR) | Stereospecific Reduction | Modeling and Mutation Analysis | A hydrophobic wall in the active site (I167, F212) ensures specific substrate docking for the stereospecific reaction. nih.gov |
| 3-Quinuclidinone Reductase (AtQR) | Substrate Specificity Modification | Molecular Docking & Site-Directed Mutagenesis | A single-point mutation (E197N) was identified through modeling to successfully alter the enzyme's substrate specificity. nih.gov |
Studies on Transition States and Intermediates
The study of transition states and intermediates is fundamental to understanding reaction mechanisms, and computational chemistry provides a powerful lens for their characterization. By calculating the energies and geometries of these transient species, a detailed energy profile of a reaction pathway can be constructed.
Theoretical studies on the substitution reactions of aryl 2,4-dinitrophenyl carbonates with various quinuclidines, including 3-quinuclidinone, have been conducted to determine the nature of the mechanism. uchile.cl The linearity of Brønsted-type plots (log kN vs pKa) and validated theoretical scales of electrophilicity and nucleophilicity suggest a concerted mechanism for these reactions, rather than a stepwise process involving a zwitterionic tetrahedral intermediate. uchile.cl However, in other related reactions, stepwise processes with rate-determining breakdown of a tetrahedral intermediate have been identified, highlighting the subtle balance of factors that control the reaction pathway. uchile.cl
In other transformations, computational studies have highlighted the crucial role of non-covalent interactions in stabilizing transition states. For example, in the hydrogen atom transfer (HAT) process involving 3-quinuclidinone, density functional theory (DFT) studies indicate that an intermolecular hydrogen bond between the carbonyl of 3-quinuclidinone and an alcohol substrate stabilizes the transition state of hydrogen abstraction. researchgate.net This stabilization lowers the activation energy barrier, thereby promoting the efficiency of the reaction. researchgate.net
The stereospecific reduction of 3-quinuclidinone by reductases also provides a clear example of transition state control. nih.gov Computational models of the enzyme's active site demonstrate how the substrate is precisely oriented. The catalytic model shows that the hydrophobic side of the 3-quinuclidinone substrate is adjacent to a hydrophobic wall of the enzyme, stabilizing the substrate binding and locking it into a conformation that leads to the (R)-3-quinuclidinol product upon hydride transfer. nih.gov An alternative, non-catalytic binding model, where the hydrophobic surface is exposed to the solvent, would lead to an unstable state and the opposite (S)-enantiomer. nih.gov
Table 2: Reactivity and Mechanistic Data for 3-Quinuclidinone
| Reaction Type | Catalyst/Reagent | pKa of Conjugate Acid (in H₂O) | Mechanistic Insight |
| Baylis-Hillman | 3-Quinuclidinone | 7.2 | Reactivity directly correlates with the basicity (pKa) of the amine catalyst. researchgate.net |
| Substitution | Aryl 2,4-dinitrophenyl carbonates | 7.2 | Theoretical studies support a concerted mechanism over a stepwise one involving a tetrahedral intermediate. uchile.cl |
| Hydrogen Atom Transfer (HAT) | Alcohols | N/A | DFT studies show hydrogen bonding stabilizes the hydrogen abstraction transition state, lowering the energy barrier. researchgate.net |
Advanced Applications in Organic Synthesis and Catalyst Development
3-Quinuclidinone as a Chiral Synthon for Complex Molecular Architectures
The inherent structural features of 3-quinuclidinone make it an exceptionally useful chiral synthon, a building block that incorporates chirality and can be used to synthesize complex, stereochemically-defined molecules. Its rigid bicyclic system offers a predictable and controllable platform for introducing functionality.
Building Block for Bridged Nitrogen Heterocycles
3-Quinuclidinone is a foundational starting material for the synthesis of a wide array of bridged nitrogen heterocycles. Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring such a structure. The quinuclidine (B89598) scaffold, a saturated bicyclic system with a bridgehead nitrogen atom, provides a rigid and sterically defined core that is desirable in medicinal chemistry. The synthesis of novel disubstituted 1,4-ethano-1,5-naphthyridine derivatives, for example, originates from quinuclidinone, which serves as a versatile platform for creating new molecular entities.
Precursor to Functionalized Quinuclidine Derivatives
As a ketone, 3-quinuclidinone is readily transformed into a variety of functionalized quinuclidine derivatives. A primary transformation is its reduction to produce 3-quinuclidinol (B22445). The resulting hydroxyl group can then be further modified. For instance, (R)-3-Quinuclidinol is a crucial chiral building block for the synthesis of several important pharmaceutical compounds. This highlights the role of 3-quinuclidinone as a key intermediate in the production of high-value, functionalized molecules. The quinuclidine ring system itself is a component of numerous therapeutically important agents, including azasetron, palonosetron, and solifenacin.
The enzymatic reduction of 3-quinuclidinone is a particularly powerful method for producing enantiomerically pure functionalized derivatives. Enzymes like 3-quinuclidinone reductase can stereospecifically reduce the ketone to either the (R) or (S) enantiomer of 3-quinuclidinol, which are valuable chiral intermediates.
| Precursor | Product | Significance |
| 3-Quinuclidinone | (R)-3-Quinuclidinol | Chiral building block for pharmaceuticals like talsaclidine (B17092) and revatropate. dntb.gov.ua |
| 3-Quinuclidinone | (S)-3-Quinuclidinol | Important chiral pharmaceutical intermediate. researchgate.net |
| 3-Quinuclidinone | Quinuclidine | Parent compound for a range of catalysts and biologically active molecules. rhhz.net |
Intermediate for Cinchona Alkaloid Derivatives
The quinuclidine ring is the core structural component of Cinchona alkaloids, a class of natural products that includes quinine (B1679958), quinidine, cinchonine, and cinchonidine. These alkaloids are celebrated for their profound impact on medicine and their extensive use in asymmetric catalysis. While 3-quinuclidinone is not a direct natural precursor in the biosynthesis of these alkaloids, its structure is fundamental to their chemical architecture. Synthetic modifications of naturally occurring Cinchona alkaloids often involve transformations of the quinuclidine core. The nitrogen atom within the quinuclidine ring and the C9-hydroxyl group are key functional handles that allow these molecules to act as powerful catalysts. sigmaaldrich.com The study of simpler quinuclidinone-derived structures helps in understanding the steric and electronic properties that govern the reactivity and selectivity of the more complex Cinchona alkaloid catalysts.
Role in Asymmetric Catalysis and Ligand Design
The development of catalysts that can control the stereochemical outcome of a chemical reaction is a central goal of modern organic synthesis. The rigid framework of 3-quinuclidinone provides an excellent scaffold for designing chiral ligands and catalysts for stereoselective transformations.
Incorporation into Chiral Ligands for Stereoselective Transformations
The design of effective chiral ligands is crucial for asymmetric catalysis, as the ligand dictates the three-dimensional environment around a metal center, thereby directing the stereoselectivity of the reaction. The quinuclidine scaffold, derived from 3-quinuclidinone, is a privileged structure in this context. It is a key component of the widely used Cinchona alkaloids, which serve as highly effective ligands and organocatalysts for a multitude of asymmetric reactions. The tertiary amine of the quinuclidine unit can act as a Lewis base or a hydrogen bond acceptor, while other parts of the molecule can be functionalized to provide a secondary binding site (e.g., a hydroxyl group or a thiourea (B124793) moiety), creating a bifunctional catalyst. This bifunctionality allows the catalyst to activate both reaction partners simultaneously, leading to high efficiency and enantioselectivity.
| Catalyst/Ligand Type | Key Structural Feature | Application in Asymmetric Synthesis |
| Cinchona Alkaloids | Quinuclidine core, C9-hydroxyl group | Michael additions, Henry reactions, Diels-Alder reactions. nih.gov |
| Modified Cinchona Alkaloids | Thiourea or squaramide at C9-amino group | Bifunctional organocatalysis. nih.gov |
| Ruthenium-Diamine Complexes | Chiral diamine ligands | Asymmetric transfer hydrogenation of imines. mdpi.com |
Exploration of Novel Catalytic Systems Based on Quinuclidinone Scaffolds
Research continues to expand the catalytic utility of the quinuclidinone framework beyond its role in Cinchona alkaloids. Novel catalytic systems are being developed that leverage the unique properties of this scaffold. For example, transition metal complexes incorporating chiral ligands derived from the quinuclidine structure are effective for asymmetric hydrogenation reactions. One such system uses a chiral Ruthenium catalyst for the asymmetric hydrogenation of 3-quinuclidinone itself to produce optically pure 3-quinuclidinol with high yield and enantiomeric excess.
Furthermore, enzymatic systems represent a novel and green approach. Biocatalytic hydrogenation using enzymes like 3-quinuclidinone reductase offers a highly selective and efficient alternative to traditional metal catalysts. frontiersin.orgresearchgate.net These enzyme-based systems can be operated in continuous flow reactors under mild conditions, providing a sustainable method for producing valuable chiral alcohols from the quinuclidinone scaffold. frontiersin.orgresearchgate.net The development of these new systems underscores the versatility of the quinuclidinone structure as a platform for innovative catalyst design.
Analytical Characterization Techniques in 3 Quinuclidinone Research
Spectroscopic Analysis of 3-Quinuclidinone Hydrobromide and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the ¹H NMR spectrum of 3-quinuclidinone hydrochloride, distinct signals correspond to the different protons within the bicyclic structure. The spectrum typically shows multiplets for the methylene (B1212753) protons and a signal for the bridgehead proton. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms and the rigid cage-like structure of the quinuclidine (B89598) ring. chemicalbook.com
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| CH (bridgehead) | ~3.5 | m |
| CH₂ (adjacent to N) | ~3.2-3.4 | m |
| CH₂ (adjacent to C=O) | ~2.8-3.0 | m |
| CH₂ | ~2.0-2.2 | m |
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ketone group exhibits a characteristic downfield shift.
| Carbon | Chemical Shift (δ) ppm |
| C=O | ~215 |
| CH (bridgehead) | ~60 |
| CH₂ (adjacent to N) | ~45-50 |
| CH₂ (adjacent to C=O) | ~35-40 |
| CH₂ | ~25-30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The most prominent feature in the IR spectrum of 3-quinuclidinone hydrochloride is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which typically appears around 1730-1750 cm⁻¹. The presence of the amine hydrobromide is indicated by a broad absorption in the region of 2500-3000 cm⁻¹, corresponding to the N-H stretch. C-H stretching vibrations of the aliphatic ring structure are observed in the 2800-3000 cm⁻¹ region. chemicalbook.com
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| C=O (Ketone) | Stretch | 1730 - 1750 |
| N-H (Amine Salt) | Stretch | 2500 - 3000 (broad) |
| C-H (Aliphatic) | Stretch | 2800 - 3000 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of 3-quinuclidinone and its derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for 3-quinuclidinone is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 125.17 g/mol . nih.gov
A common fragmentation pattern for 3-quinuclidinone involves the loss of small neutral molecules, leading to the formation of stable fragment ions. The base peak in the mass spectrum of a derivative of 3-quinuclidinol (B22445) is often observed at m/z = 110, which corresponds to the quinuclidine cyclic base. osti.gov
| Ion | m/z | Identity |
| [C₇H₁₁NO]⁺ | 125 | Molecular Ion |
| [C₇H₁₂N]⁺ | 110 | Quinuclidine cyclic base |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers, particularly enantiomers of its derivatives.
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas chromatography (GC) is frequently employed to monitor the progress of reactions involving 3-quinuclidinone and to analyze the purity of the final product. tsijournals.com The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The completion of a reaction, such as the reduction of 3-quinuclidinone to 3-quinuclidinol, can be effectively monitored by observing the disappearance of the starting material peak and the appearance of the product peak in the chromatogram. tsijournals.comnih.gov
The analysis of 3-quinuclidinol can be challenging due to its polarity, which may result in broad peaks. Derivatization is sometimes used to improve its chromatographic behavior and detection. osti.gov
| Parameter | Value/Description |
| Column Type | Chiral capillary column (e.g., CP-cyclodextrin-β-236-N19) |
| Use | Analysis of 3-quinuclidinol enantiomers |
Q & A
Q. What are the critical physicochemical properties of 3-Quinuclidinone hydrobromide, and how do they influence experimental design?
Answer: Key properties include:
- Thermal stability : Decomposition occurs at elevated temperatures, releasing toxic gases (e.g., HBr, nitrogen oxides). Use variable-temperature IR spectroscopy to monitor stability (methodology in ).
- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Conduct solubility tests in controlled solvents to optimize reaction media .
- Hygroscopicity : The hydrobromide salt may absorb moisture, affecting stoichiometry. Store in anhydrous conditions and use Karl Fischer titration to assess water content .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential HBr release .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. Avoid water to prevent exothermic reactions .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to minimize degradation .
Q. How can researchers validate the purity of this compound?
Answer:
- Analytical techniques :
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized?
Answer:
- Enzymatic reduction : Use ketoreductase variants (e.g., from Rhodotorula rubra) for asymmetric synthesis of (R)-3-quinuclidinol. Optimize substrate loading (≥100 g/L) and reaction pH (6.5–7.5) to enhance enantiomeric excess (ee >99%) .
- Chiral catalysts : Employ Ru-BINAP complexes for hydrogenation. Monitor reaction progress via chiral GC or polarimetry .
- Solvent effects : Test ionic liquids (e.g., [BMIM][BF]) to improve catalyst stability and reaction yields .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
Answer:
- Replication studies : Reproduce literature methods under identical conditions (e.g., solvent, temperature, catalyst) to identify variables affecting yield .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., over-reduced quinuclidinol) that may lower yields. Adjust stoichiometry of reducing agents (e.g., NaBH) .
- Statistical design : Apply response surface methodology (RSM) to model interactions between variables (e.g., time, temperature, pH) .
Q. How does the hydrobromide salt form influence pharmacological activity compared to the hydrochloride?
Answer:
- Bioavailability studies : Compare dissolution rates in simulated gastric fluid (SGF) using USP apparatus. Hydrobromide salts often exhibit higher solubility at physiological pH .
- Receptor binding assays : Use radioligand displacement (e.g., H-NMS for muscarinic receptors) to assess affinity differences. Structural analogs show Br substitution enhances steric effects at M3 receptors .
Key Methodological Recommendations
- Thermal analysis : Use TGA-IR coupling to correlate mass loss with gas evolution during decomposition .
- Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., NMR, X-ray crystallography) to address inconsistencies .
- Ethical compliance : Adhere to institutional safety protocols and document all hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
